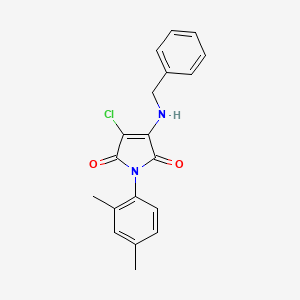![molecular formula C20H20N4O3 B5595710 N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)
N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds often involves multiple steps, including the initial formation of triazole rings followed by subsequent modifications. For example, Panchal & Patel (2011) described a method for synthesizing N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving 4-amino-4H-1,2,4-triazole and acetyl chloride, showcasing the complexity of triazole synthesis (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods. Yao et al. (2022) achieved the synthesis of a related triazoline-quinazolinone compound, and its structure was confirmed by MS, 1H NMR, FT-IR, and 13C NMR spectroscopy, in addition to X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of triazole compounds are influenced by their functional groups and molecular structure. For instance, triazol compounds have been synthesized and characterized by their vibrational frequencies and chemical shift values, revealing insights into their chemical behavior and potential reactivity (Orek et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility and melting points, are critical for their application in various fields. The synthesis and characterization of such compounds often include the determination of these properties to understand their behavior in different environments.
Chemical Properties Analysis
The chemical properties of triazole compounds, including acidity, basicity, and reactivity towards different reagents, are essential for predicting their behavior in chemical reactions and potential applications in synthesis and drug design. Studies on compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate have contributed to understanding the chemical properties of triazole derivatives (Orek et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-27-17-10-6-5-9-16(17)24-20(26)23(13-18(25)21-15-11-12-15)19(22-24)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGFIMHNAKOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)

![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)

![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)
![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)